3,5-Dihydroxyadamantane-1-carboxylic acid

概要

説明

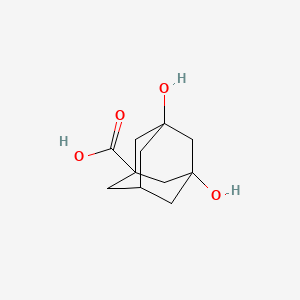

3,5-Dihydroxyadamantane-1-carboxylic acid is a derivative of adamantane, a hydrocarbon known for its unique cage-like structure. This compound is characterized by the presence of two hydroxyl groups at the 3 and 5 positions and a carboxylic acid group at the 1 position on the adamantane framework. The molecular formula of this compound is C11H16O4, and it has a molecular weight of 212.25 g/mol.

準備方法

3,5-Dihydroxyadamantane-1-carboxylic acid can be synthesized through various methods. One common synthetic route involves the reaction of 1,3-Dehydroadamantane with saturated carboxylic acid chlorides to produce alkyl (aryl) ketones, which are then further processed to obtain the desired compound. Another method includes the adamantylation of carboxylic acids esters using 1,3-dehydroadamantane, which is useful for synthesizing esters of branched carboxylic acids with an adamantyl group in the α-position.

化学反応の分析

3,5-Dihydroxyadamantane-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like thionyl chloride. The major products formed from these reactions depend on the specific conditions and reagents used.

科学的研究の応用

3,5-Dihydroxyadamantane-1-carboxylic acid has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and polymers.

Biology: The compound’s unique structure makes it a valuable tool for studying molecular interactions and biological pathways.

Medicine: Research has explored its potential use in developing new therapeutic agents due to its structural properties and physicochemical parameters.

Industry: It is used in the production of high-energy fuels, bioactive compounds, and thermally stable polymers.

作用機序

The mechanism of action of 3,5-Dihydroxyadamantane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups allow it to form hydrogen bonds and interact with enzymes and receptors, influencing various biochemical processes . The exact pathways and targets depend on the specific application and context in which the compound is used.

類似化合物との比較

3,5-Dihydroxyadamantane-1-carboxylic acid can be compared with other similar compounds, such as:

1,3-Dehydroadamantane: Known for its high reactivity and use in synthesizing functional adamantane derivatives.

3-Hydroxyadamantane-1-carboxylic acid: Similar in structure but with only one hydroxyl group, making it less versatile in certain reactions.

3,5,7-Tri-fluoroadamantane-1-carboxylic acid: A fluorinated derivative with unique properties useful in medicinal therapeutics.

The uniqueness of this compound lies in its dual hydroxyl groups and carboxylic acid group, which provide a versatile platform for various chemical modifications and applications.

生物活性

3,5-Dihydroxyadamantane-1-carboxylic acid (also known as 3-hydroxyadamantane-1-carboxylic acid) is a compound of significant interest due to its diverse biological activities. This article explores its biological effects, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound has the molecular formula and features two hydroxyl groups and a carboxylic acid group attached to an adamantane backbone. This unique structure contributes to its biological activity, particularly in terms of antioxidant properties and enzyme inhibition.

Antioxidant Activity

Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases. Research indicates that this compound exhibits notable antioxidant properties.

DPPH Radical Scavenging

In studies measuring the DPPH radical scavenging activity, compounds with hydroxyl groups generally show enhanced antioxidant capabilities. The presence of two hydroxyl groups in this compound is expected to contribute positively to its radical scavenging potential.

| Compound | DPPH Scavenging Activity (%) | IC50 (µmol/L) |

|---|---|---|

| This compound | TBD | TBD |

| Caffeic Acid | 28.5 - 93.6 | 0.17 |

| Rosmarinic Acid | TBD | 0.5 |

Diacylglycerol Acyltransferase 1 (DGAT1)

Recent studies have highlighted the compound's potential as a DGAT1 inhibitor, which is significant in the context of metabolic disorders like obesity and diabetes. The compound exhibited an IC50 value of approximately 5 nM , indicating potent inhibitory activity against DGAT1 in vitro. This suggests that it may play a role in reducing triglyceride levels and managing body weight.

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. Natural carboxylic acids are known for their ability to disrupt microbial cell membranes due to their weak organic acid nature, which allows them to penetrate bacterial cells effectively.

The mechanism by which this compound exerts its antimicrobial effects may involve:

- Membrane Disruption : By diffusing across the cell membrane and acidifying the cytoplasm.

- Cell Death Induction : Resulting from increased permeability leading to cell lysis.

Study on Metabolic Effects

In a rodent model, administration of this compound resulted in significant reductions in plasma triglyceride levels and body weight gain during diet-induced obesity trials. These findings support its potential use as a therapeutic agent for metabolic syndrome.

特性

IUPAC Name |

3,5-dihydroxyadamantane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O4/c12-8(13)9-1-7-2-10(14,4-9)6-11(15,3-7)5-9/h7,14-15H,1-6H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDTVSQIPVYZMKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3(CC1(CC(C2)(C3)O)C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。